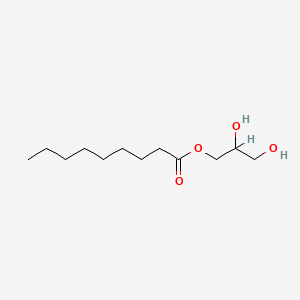

2,3-Dihydroxypropyl nonan-1-oate

Description

Contextualization within the Class of Monoacylglycerols and Fatty Acid Esters

2,3-Dihydroxypropyl nonan-1-oate is chemically classified as a monoacylglycerol (MAG). larodan.com Monoacylglycerols are a class of glycerides that are esters of glycerol (B35011) and one fatty acid. Specifically, this compound is a 1-monoacylglycerol, meaning the fatty acid (nonanoic acid) is attached to the first carbon atom of the glycerol molecule. larodan.com

As an ester formed from a fatty acid and an alcohol (glycerol), it also belongs to the broader category of fatty acid esters. This structural characteristic is fundamental to its chemical behavior and its role within lipid biochemistry. The presence of two free hydroxyl groups on the glycerol backbone at the C-2 and C-3 positions significantly influences its polarity and chemical reactivity compared to diacylglycerols or triacylglycerols. larodan.comnih.gov

Foundational Relevance in Biochemical and Synthetic Research Paradigms

The well-defined structure of this compound makes it a crucial tool in both biochemical and synthetic research. Its availability as a high-purity research-grade standard facilitates its use in lipidomics for the identification and quantification of endogenous monoacylglycerols in biological samples. larodan.comlarodan.com The mass spectrometry data available in public databases like PubChem, including precursor m/z values and fragmentation patterns, underscores its utility as a reference compound for analytical method development. nih.gov

In synthetic chemistry, the synthesis of monoacylglycerols like this compound serves as a model for developing and refining esterification methodologies. General strategies for synthesizing related fatty acid esters, which are applicable to this compound, include:

Direct Esterification : This involves the reaction of nonanoic acid with glycerol, often with an acid catalyst. smolecule.com

Transesterification : A glycerol derivative can be reacted with a nonanoic acid ester in the presence of a catalyst. smolecule.com

Biocatalysis : The use of enzymes, such as lipases, can provide high selectivity and yield under mild reaction conditions. smolecule.com

These synthetic approaches are central to creating specific lipid molecules for research, allowing scientists to probe enzyme-substrate interactions, study lipid metabolism, and investigate the physical chemistry of lipid bilayers.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl nonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-12(15)16-10-11(14)9-13/h11,13-14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPJBHDBVGRMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952908 | |

| Record name | 2,3-Dihydroxypropyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3065-51-8 | |

| Record name | 2,3-Dihydroxypropyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3065-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003065518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Chemical Modifications of 2,3 Dihydroxypropyl Nonan 1 Oate

Enzymatic Synthesis Methodologies

The use of enzymes, particularly lipases, in the synthesis of 2,3-Dihydroxypropyl nonan-1-oate offers a green and highly selective alternative to traditional chemical methods. These biocatalysts operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts.

Lipase-Catalyzed Esterification of Glycerol (B35011) and Nonanoic Acid

The direct esterification of glycerol with nonanoic acid is a common enzymatic route for producing this compound. nih.gov Lipases, such as those from Candida antarctica and Rhizomucor miehei, are frequently employed due to their ability to catalyze the reaction with high efficiency. rsc.org The reaction involves the formation of an ester bond between the hydroxyl group of glycerol and the carboxyl group of nonanoic acid, with the removal of a water molecule. rsc.org This method is favored for its potential to yield a high percentage of the desired monoglyceride. nih.gov

Biocatalyst Engineering for Enhanced Regioselectivity and Yield in Monoacylglycerol Production

A significant challenge in the synthesis of this compound is controlling the position of the fatty acid on the glycerol backbone. To address this, researchers are exploring biocatalyst engineering to improve the regioselectivity of lipases. Through techniques like directed evolution and site-directed mutagenesis, enzymes can be modified to preferentially acylate the primary hydroxyl group of glycerol, leading to a higher yield of the desired 1-monoacylglycerol isomer over the 2-monoacylglycerol and di- or triglyceride byproducts.

Optimization of Reaction Parameters for Preparative-Scale Synthesis

To make the enzymatic synthesis of this compound viable for larger-scale production, several reaction parameters must be carefully optimized. Key factors that influence the reaction's yield and efficiency include:

Molar Ratio of Substrates: The ratio of glycerol to nonanoic acid is critical. An excess of glycerol can shift the equilibrium towards the formation of monoglycerides (B3428702). nih.gov For instance, studies have shown that increasing the glycerol to oil ratio can enhance the conversion of di- and triglycerides to monoglycerides. nih.gov

Enzyme Load: The amount of lipase (B570770) used directly impacts the reaction rate. However, an optimal enzyme concentration must be determined, as an excessively high load may not be cost-effective.

Reaction Time: The duration of the reaction needs to be sufficient to achieve a high conversion rate without leading to the formation of undesirable byproducts.

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a balance between reaction speed and enzyme stability.

Solvent Effects: The choice of solvent, or the use of a solvent-free system, can significantly affect the reaction. rsc.orgnih.gov In some cases, a solvent-free approach is preferred to minimize environmental impact and simplify downstream processing. rsc.orgnih.gov The removal of water, a byproduct of the esterification, is also crucial and can be achieved through methods like vacuum application. rsc.org

Table 1: Example of Optimized Conditions for Enzymatic Synthesis

| Parameter | Optimized Value | Reference |

| Glycerol/Oil Ratio | 3/1 | nih.gov |

| Enzyme Dosage | 9 wt% | nih.gov |

| Temperature | 45.8 °C | nih.gov |

| Stirring Rate | 200 rpm | nih.gov |

| Reaction Time | 4 h | nih.gov |

This table presents a set of optimized conditions for the synthesis of monoglycerides from anchovy oil, which can serve as a reference for the synthesis of this compound.

Continuous Processes and Reactor Design for Enzymatic Esterification

Continuous flow reactors are gaining traction as a more efficient alternative to traditional batch reactors for enzymatic synthesis. nih.govnih.govresearchgate.netmdpi.com These systems offer several advantages, including improved process control, higher productivity, and easier product separation. nih.gov Immobilizing the lipase on a solid support within the reactor is a common strategy that allows for enzyme reuse and simplifies the purification of the final product. nih.gov The design of the reactor, including factors like the flow rate and the type of membrane or support used for enzyme immobilization, is crucial for maximizing the efficiency of the continuous process. nih.govresearchgate.net

Chemo-Enzymatic Synthetic Approaches for this compound

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create more efficient and selective reaction pathways. nih.govnih.govfrontiersin.org This approach can involve using a chemical catalyst for one step of the reaction and an enzyme for another, or using them in a concerted fashion. For instance, a chemical catalyst could be used to activate one of the substrates, followed by a highly selective enzymatic esterification. This strategy can lead to higher yields and purities of this compound than either method could achieve alone. nih.gov

Chemical Synthesis Pathways

While enzymatic methods are gaining prominence, traditional chemical synthesis routes for this compound are still relevant. These methods often involve the direct esterification of glycerol and nonanoic acid using an acid or base catalyst at high temperatures. nih.gov Another approach involves the reaction of glycidol (B123203) (2,3-epoxy-1-propanol) with nonanoic acid. nih.gov While these methods can be effective, they often suffer from a lack of selectivity, leading to a mixture of mono-, di-, and triglycerides, which necessitates complex purification steps. The harsh reaction conditions can also lead to the formation of undesirable byproducts and require significant energy input. nih.gov

Non-Enzymatic Esterification of Glycerol with Nonanoic Acid or its Derivatives

The direct esterification of glycerol with nonanoic acid is a common non-enzymatic method for producing this compound. This reaction typically requires an acid catalyst and involves the removal of water to drive the equilibrium towards the formation of the ester. youtube.com The process can also be performed using derivatives of nonanoic acid, such as its acid chloride or anhydride, which are more reactive and may not require a catalyst, though base catalysis is sometimes employed. youtube.com

A significant challenge in the non-enzymatic esterification of glycerol is controlling the selectivity, as the reaction can yield a mixture of mono-, di-, and triglycerides. The use of specific catalysts and reaction conditions can help to favor the formation of the desired monoglyceride. For instance, certain solid basic catalysts like zinc oxide have been shown to be effective in the esterification of glycerol with fatty acids, minimizing side reactions such as saponification that are common with other bases. researchgate.net The choice of solvent can also play a crucial role in homogenizing the reaction mixture and improving the selectivity towards monoglyceride formation. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Key Outcome |

| Glycerol | Nonanoic Acid | Acid Catalyst | Formation of this compound and water. |

| Glycerol | Nonanoyl Chloride | None or Base | Higher reactivity towards ester formation. |

| Glycerol | Nonanoic Anhydride | None or Base | Another reactive derivative for esterification. |

| Glycerol | Stearic Acid | Zinc Oxide | Good selectivity for monoglyceride formation, minimizing saponification. researchgate.net |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires more sophisticated stereoselective methods. These approaches are crucial for investigating the biological activities of individual isomers. One strategy involves starting from a chiral precursor, such as Garner's aldehyde, to control the stereochemistry at the C2 and C3 positions of the glycerol backbone. elsevierpure.com This allows for the synthesis of specific (R)- or (S)- isomers of the target compound.

Another approach to stereoselective synthesis involves the use of epoxy alcohols derived from α-amino acids. nih.gov These chiral building blocks can be reacted in a regio- and stereoselective manner to introduce the desired stereocenters. nih.gov For example, a (1R,2R,3S,4S)-4-amino-3-hydroxy-1,2-epoxybutane can be converted to a (1R,2S,3S,4S)-4-amino-2,3-dihydroxynitrile, which upon hydrolysis yields a hydroxylactone equivalent to a 2,3-dihydroxy-4-aminoacid. nih.gov While not directly yielding this compound, this methodology demonstrates the principles of building stereochemically defined dihydroxypropyl moieties.

| Starting Material | Key Reagent/Step | Resulting Stereochemistry |

| Garner's aldehyde | Stereocontrolled construction | (2S,3R) and (2S,3S) |

| L-aminoesters | Formation of (1R,2R,3S,4S)-4-amino-3-hydroxy-1,2-epoxybutanes | (1R,2S,3S,4S) |

Derivatization Strategies for Functional Investigation

To explore the functional properties of this compound and its analogs, various derivatization strategies are employed. These modifications can alter the compound's physicochemical properties or introduce labels for tracking and detection in biological systems.

Formation of Modified 2,3-Dihydroxypropyl Esters

The fundamental structure of this compound can be modified by altering the fatty acid chain or by further esterifying the free hydroxyl groups. For instance, the synthesis of 2,3-ditetradecyloxypropionic acid 1-dodecyl ester demonstrates the creation of an ether-ester analog. nih.gov In this case, the hydroxyl groups of the glycerol backbone are replaced with ether linkages, and a different alkyl ester is formed. nih.gov Such modifications can significantly impact the molecule's metabolic fate.

The enzymatic esterification of glycerol with other fatty acids, such as stearic acid, in non-conventional media like ionic liquids or supercritical CO2, also represents a method for creating modified 2,3-dihydroxypropyl esters. nih.gov These methods can offer high conversion rates and selectivity for mono- or di-esters depending on the reaction conditions. nih.gov

| Modification Strategy | Example Compound/Reactant | Outcome |

| Ether-Ester Analog Synthesis | 2,3-ditetradecyloxypropionic acid 1-dodecyl ester | Altered metabolic stability. nih.gov |

| Enzymatic Esterification | Glycerol and Stearic Acid in Ionic Liquids | High conversion to glycerol monostearate. nih.gov |

Conjugation with Other Chemical Moieties for Research Probes

For functional investigations, this compound and its derivatives can be conjugated with various chemical moieties to create research probes. A common strategy involves attaching fluorescent labels to track the molecule's uptake and distribution within cells. For example, derivatives of similar structures have been conjugated with 5(6)-carboxyfluorescein (B613776) through linkers like β-alanine or 12-aminododecanoic acid. nih.gov

Another approach is the incorporation of isotopically labeled atoms, which allows for tracing the metabolic pathways of the molecule. For instance, a doubly labeled homolog, the [1'-14C]decyl ester of 2,3-di[1'-3H]hexadecyloxypropionic acid, was synthesized to study its in vivo metabolism. nih.gov The use of different isotopes on different parts of the molecule enabled researchers to track the cleavage of the ester and ether bonds separately. nih.gov

| Conjugation Moiety | Purpose | Example Application |

| Fluorescent Label (e.g., 5(6)-carboxyfluorescein) | Cellular uptake and distribution studies | Tracking the molecule in CCRF-CEM cell lines. nih.gov |

| Isotopic Labels (e.g., ¹⁴C, ³H) | Metabolic fate studies | Tracing the in vivo breakdown of the molecule in rats. nih.gov |

Biological Occurrence, Biosynthesis, and Metabolic Pathways of 2,3 Dihydroxypropyl Nonan 1 Oate

Natural Occurrence and Identification in Biological Matrices

Monoacylglycerols, including 2,3-Dihydroxypropyl nonan-1-oate, are naturally occurring esters of glycerol (B35011) and fatty acids. While they are typically found at very low concentrations, their presence is noted in various biological systems.

Monoacylglycerols are present at low levels, often between 0.1% and 0.2%, in certain seed oils. Their detection in plant extracts is an area of ongoing research. For instance, a study on the chemical constituents of quinoa (Chenopodium quinoa) roots identified a related compound, 2,3-dihydroxypropyl elaidate, in the n-hexane fraction of a methanolic extract. ju.edu.jo This compound constituted 3.63% of the identified phytochemicals in that specific fraction, highlighting that complex monoacylglycerols can be isolated from plant tissues. ju.edu.jo While specific detection of this compound is not widely documented, the presence of similar monoacylglycerols in plants like quinoa suggests its potential occurrence in various plant matrices.

The isolation and identification of this compound from biological materials require multi-step extraction and purification protocols designed to separate lipids from other cellular components. The process generally begins with the disruption of the biological matrix, followed by extraction with organic solvents.

A common approach involves solvent extraction, where the choice of solvent is critical for selectively isolating compounds based on their polarity. In the analysis of quinoa roots, for example, the powdered root material was first extracted with methanol. The resulting filtrate was then partitioned with n-hexane, a nonpolar solvent, to isolate lipids and other nonpolar constituents, including the monoacylglycerol 2,3-dihydroxypropyl elaidate. ju.edu.jo

Modern extraction techniques offer improved efficiency and selectivity. These methods are crucial for isolating analytes that may be present in low concentrations. After extraction, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and quantify the individual compounds. ju.edu.jo

| Technique | Principle | Application in Lipid Analysis |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquid phases (e.g., water and an organic solvent). researchgate.net | A fundamental technique for separating lipids from aqueous phases in biological samples. |

| Solid-Phase Extraction (SPE) | An analyte is isolated from a solution by using a solid phase and a liquid phase. The solution is loaded onto the solid phase, impurities are washed away, and the desired analyte is eluted with a different solvent. researchgate.netresearchgate.net | Used for sample clean-up and fractionation of lipid extracts prior to analysis. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | A standard method for the identification and quantification of fatty acids and their esters, including monoacylglycerols, in extracts. ju.edu.jo |

Enzymatic Biosynthesis and In Vivo Production Mechanisms

The formation of this compound and other monoacylglycerols in biological systems is primarily mediated by the action of specific enzymes involved in lipid metabolism.

The Monoacylglycerol Acyltransferase (MGAT) pathway is a critical component of lipid metabolism, particularly for the absorption of dietary fat and the synthesis of triacylglycerols (TAG). nih.govnih.gov This pathway utilizes monoacylglycerols as substrates. The MGAT family of enzymes catalyzes the acylation of a monoacylglycerol to form a diacylglycerol (DAG). biorxiv.org This DAG can then be further acylated to produce TAG, the primary form of energy storage in adipocytes. biorxiv.org

There are three main isoforms of MGAT in humans: MOGAT1, MOGAT2, and MOGAT3. biorxiv.orgresearchgate.net These enzymes are integral to the re-synthesis of triacylglycerol in enterocytes of the small intestine from the monoacylglycerols and fatty acids produced during the digestion of dietary fats. nih.gov While the MGAT pathway primarily consumes monoacylglycerols to build more complex lipids, its activity underscores the central role of monoacylglycerols as metabolic intermediates. nih.govnih.govresearchgate.net The pathway's function is essential in tissues like the intestine and liver for managing lipid flux. nih.govresearchgate.net

The primary biosynthetic route for monoacylglycerols like this compound is the enzymatic hydrolysis of diacylglycerols (DAGs). This reaction is catalyzed by the enzyme diacylglycerol lipase (B570770) (DAGL). This process is a key step in the breakdown of more complex glycerolipids.

Lipases released into the lumen of the small intestine, for example, hydrolyze dietary triacylglycerols into free fatty acids and 2-monoacylglycerols. nih.gov This enzymatic action allows for the absorption of dietary fats by intestinal epithelial cells. nih.gov In various tissues, diacylglycerol lipases can act on cellular diacylglycerols to release a fatty acid and produce a monoacylglycerol, which can then enter other metabolic pathways.

Catabolic Pathways and Degradation of this compound

The breakdown of this compound is a crucial part of lipid turnover, releasing its constituent parts for energy or recycling. The primary enzymatic pathway for this process involves monoacylglycerol lipase (MAGL). This enzyme catalyzes the hydrolysis of the ester bond in the monoacylglycerol, yielding glycerol and a free fatty acid (in this case, nonanoic acid).

Monoacylglycerol Lipase (MGL) Hydrolysis and its Specificity

Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of monoacylglycerols, catalyzing their hydrolysis into a free fatty acid and glycerol. nih.govyoutube.com This enzyme is a key player in the final step of lipolysis, the breakdown of stored fats. nih.gov MGL is capable of hydrolyzing both 1- and 2-monoacylglycerols. nih.gov

Table 1: Enzymes Involved in Monoacylglycerol Hydrolysis in Rat Adipose Tissue

| Enzyme | Relative Contribution to Hydrolysis (Fasted) | Relative Contribution to Hydrolysis (Fed) | Primary Substrate Specificity |

| Monoacylglycerol Lipase (MGL) | ~90% | ~70% | 1- and 2-Monoacylglycerols |

| Lipoprotein Lipase | Lower | Higher | 1(3)-Monoacylglycerols |

| Hormone-Sensitive Lipase | <20% | Not specified | Triacylglycerols, Diacylglycerols, Monoacylglycerols |

Data compiled from a study on rat epididymal fat pads. nih.gov

Integration into Broader Lipid Homeostasis and Triacylglycerol Dynamics

During periods of energy surplus, the synthesis of triacylglycerols is favored. In this state, this compound, as an intermediate, would be rapidly acylated to form di- and subsequently triacylglycerols for storage in adipose tissue. youtube.com Conversely, during times of energy demand, such as fasting or exercise, hormonal signals like glucagon (B607659) and epinephrine (B1671497) trigger the breakdown of stored triacylglycerols. medchemexpress.com This lipolytic cascade leads to the production of monoacylglycerols, including this compound, which are then hydrolyzed by MGL to release nonanoic acid and glycerol. medchemexpress.com The released fatty acids can then be used by other tissues for energy production through beta-oxidation. youtube.com

The dynamic interplay between the synthesis and breakdown of triacylglycerols, with this compound as a key intermediate, is therefore fundamental to maintaining energy balance within the body. nih.gov

Role as Metabolic Intermediates and Precursors in Lipid Signaling Cascades

Beyond their role as simple intermediates in triacylglycerol metabolism, monoacylglycerols can also serve as precursors for the synthesis of signaling molecules. nih.gov The most well-characterized example is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a 2-monoacylglycerol that acts as a potent signaling lipid in the nervous and immune systems. nih.gov

The hydrolysis of 2-AG by MGL not only terminates its signaling activity but also releases arachidonic acid, a precursor for the synthesis of prostaglandins, which are inflammatory mediators. nih.gov While this compound itself has not been identified as a primary signaling molecule in the same vein as 2-AG, its hydrolysis by MGL releases nonanoic acid. Nonanoic acid has been shown to possess biological activity, including antifungal and herbicidal properties. caymanchem.com Furthermore, nonanoic acid has been found to enhance the intestinal epithelial immunological barrier by increasing the secretion of defensins.

The release of nonanoic acid from this compound through the action of MGL provides a potential, albeit less direct, link to cellular signaling pathways. This underscores the broader importance of monoacylglycerol metabolism in generating not just energy substrates but also molecules with diverse biological functions.

Advanced Analytical and Spectroscopic Characterization of 2,3 Dihydroxypropyl Nonan 1 Oate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 2,3-dihydroxypropyl nonan-1-oate from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the presence of hydroxyl groups, derivatization is often required to increase its volatility and thermal stability. mdpi.com A common derivatization method involves the use of silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups into trimethylsilyl (B98337) ethers. patsnap.com This allows for the successful separation and detection of the compound. patsnap.com

In GC-MS analysis, the derivatized this compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The retention time from the gas chromatograph and the mass spectrum together offer a high degree of confidence in the identification of the compound. mdpi.com This technique has been successfully applied to detect and quantify various monoacylglycerols in diverse samples, including dairy products. patsnap.com

Table 1: GC-MS Parameters for Monoacylglycerol Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Temperature Program | Initial 100°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-550 |

This table presents typical GC-MS parameters for the analysis of monoacylglycerols after silylation. Actual conditions may vary depending on the specific instrument and application.

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for samples that are not suitable for GC analysis or when derivatization is to be avoided. mdpi.com Reversed-phase HPLC is a commonly employed mode for the separation of monoacylglycerols. sielc.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid can be effective. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled with a mass spectrometer (LC-MS), as it is volatile and compatible with the ionization source. sielc.com Detection can be achieved using various detectors, including ultraviolet (UV) detectors, although the lack of a strong chromophore in this compound can limit sensitivity. More commonly, an evaporative light scattering detector (ELSD) or a mass spectrometer is used for sensitive and specific detection. mdpi.comresearchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule. nih.gov

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the glycerol (B35011) backbone and the nonanoyl chain can be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its position in the molecule. np-mrd.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their functional groups. For instance, the carbonyl carbon of the ester group will have a characteristic downfield shift. chemicalbook.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. nih.gov The combination of ¹H and ¹³C NMR data provides a comprehensive picture of the molecular structure. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Glycerol CH₂O-CO | 4.15 - 4.25 | dd |

| Glycerol CHOH | 3.85 - 3.95 | m |

| Glycerol CH₂OH | 3.55 - 3.65 | m |

| Nonanoyl α-CH₂ | 2.30 - 2.40 | t |

| Nonanoyl β-CH₂ | 1.60 - 1.70 | p |

| Nonanoyl (CH₂)₅ | 1.20 - 1.40 | m |

| Nonanoyl CH₃ | 0.85 - 0.95 | t |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary slightly based on solvent and experimental conditions. m = multiplet, t = triplet, p = pentet, dd = doublet of doublets.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 173 - 175 |

| Glycerol CH₂O-CO | 65 - 67 |

| Glycerol CHOH | 70 - 72 |

| Glycerol CH₂OH | 63 - 65 |

| Nonanoyl α-CH₂ | 33 - 35 |

| Nonanoyl β-CH₂ | 24 - 26 |

| Nonanoyl (CH₂)₅ | 22 - 32 |

| Nonanoyl CH₃ | 13 - 15 |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary slightly based on solvent and experimental conditions.

In positive ion mode ESI-MS, this compound can be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govnih.gov The accurate mass measurement of these ions, obtained using a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer, can be used to confirm the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net The fragmentation pattern provides valuable information about the different parts of the molecule. For monoacylglycerols, a characteristic fragmentation is the neutral loss of the glycerol headgroup, resulting in a fragment ion corresponding to the fatty acyl chain. mdpi.comnih.gov The fragmentation of the [M+NH₄]⁺ adduct of this compound, for example, would be expected to show a prominent product ion corresponding to the loss of ammonia (B1221849) and the glycerol moiety. nih.govnih.gov

Table 4: ESI-MS/MS Fragmentation Data for a Representative Monoacylglycerol ([M+NH₄]⁺)

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Interpretation |

|---|---|---|---|

| 250.2018 | 20 | 233.1991 | [M+H]⁺ (Loss of NH₃) |

| 215.1885 | [M+H - H₂O]⁺ (Loss of NH₃ and H₂O) | ||

| 157.1223 | [Nonanoyl]⁺ (Acylium ion) |

Note: This data is illustrative for a monoacylglycerol with a C9 fatty acid chain, based on publicly available spectral data for similar compounds. nih.gov The specific m/z values and relative intensities can vary with instrumentation and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. nih.govresearchgate.net

Key absorption bands include a broad and strong band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. A sharp and intense peak around 1735-1750 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic chain are observed around 2850-2960 cm⁻¹. researchgate.netnih.gov The presence and positions of these bands provide strong evidence for the presence of the hydroxyl, ester, and alkyl functionalities within the molecule. nih.gov

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H stretch | Hydroxyl groups |

| 2850 - 2960 | C-H stretch | Aliphatic chain |

| 1735 - 1750 | C=O stretch | Ester carbonyl |

| 1000 - 1300 | C-O stretch | Ester and alcohol |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.

Development of Certified Analytical Standards and Reference Materials

The accuracy and reliability of analytical measurements are fundamentally dependent on the availability of high-purity, well-characterized certified reference materials (CRMs). In the context of this compound, the development of such standards is a meticulous process that underpins the validity of quantitative and qualitative analyses in various scientific and industrial applications. This section details the critical aspects of producing and certifying analytical standards for this compound.

The production of CRMs is a specialized, multi-stage endeavor undertaken by accredited producers who adhere to stringent quality and metrological standards, such as those outlined in ISO 17034. reference-materials.commetalor.com This ensures that the reference materials possess the necessary homogeneity and stability, and that their certified values for properties like purity and concentration are established with a high degree of certainty and traceability. metalor.com

The development process for a this compound CRM involves several key stages:

Synthesis and Purification: The initial step is the chemical synthesis of this compound to a high degree of purity. This is followed by rigorous purification steps, such as recrystallization or preparative chromatography, to remove starting materials, by-products, and other impurities.

Comprehensive Characterization: A battery of analytical techniques is employed to unequivocally confirm the identity and structure of the compound. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Purity Assessment: The purity of the candidate reference material is a critical parameter and is determined using multiple independent analytical methods to provide a robust and reliable certified value. For monoglycerides (B3428702) like this compound, gas chromatography (GC) is a common and powerful technique. sigmaaldrich.com Often, the hydroxyl groups are derivatized, for example, through silylation with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), prior to GC analysis to improve volatility and peak shape. ijop.idresearchgate.netantpedia.com The purity is then typically determined by area percent calculation from the resulting chromatogram, often using a high-purity internal standard for quantification.

Certification and Documentation: Once the identity and purity have been rigorously established, a certificate of analysis is issued. This document provides the certified value of purity, along with its associated uncertainty, and details the analytical methods used for characterization and certification. It also includes information on storage conditions and stability.

The availability of such certified standards is crucial for various analytical purposes, including:

Method Validation: CRMs are essential for validating new analytical methods for the determination of this compound, ensuring the method is accurate, precise, and fit for its intended purpose.

Instrument Calibration: They are used to calibrate analytical instruments, such as gas chromatographs and liquid chromatographs, to ensure the accuracy of quantitative measurements.

Quality Control: In industrial settings, CRMs are used as quality control materials to monitor the consistency and quality of products containing this compound.

The following tables provide an overview of the typical analytical techniques used in the characterization and certification of a this compound CRM and an example of how the purity data might be presented.

Table 1: Analytical Techniques for Characterization and Certification of this compound CRM

| Analytical Technique | Purpose | Typical Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation and Purity | Chemical shifts, coupling constants, and integration confirm the molecular structure. Quantitative NMR (qNMR) can be used for purity assessment. |

| Mass Spectrometry (MS) | Molecular Weight and Structure | Provides the mass-to-charge ratio of the molecular ion and fragmentation patterns, confirming the molecular weight and structural features. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies characteristic functional groups such as hydroxyl (-OH) and ester (C=O) groups present in the molecule. |

| Gas Chromatography (GC) | Purity Determination | Separates the analyte from impurities, allowing for the determination of purity based on peak area percentage. |

| Elemental Analysis | Elemental Composition | Determines the percentage of carbon, hydrogen, and oxygen, which can be compared to the theoretical values for the chemical formula. |

Table 2: Example of a Purity Assessment for a this compound Certified Reference Material

| Method | Purity (%) | Uncertainty (±%) |

| Gas Chromatography with Flame Ionization Detection (GC-FID) after silylation | 99.8 | 0.1 |

| Quantitative ¹H-NMR | 99.7 | 0.2 |

| Certified Purity Value | 99.8 | 0.2 |

Note: The values presented in this table are illustrative and represent a typical purity assessment for a high-purity certified reference material.

Structure Activity Relationships Sar and Molecular Interactions of 2,3 Dihydroxypropyl Nonan 1 Oate and Its Analogs

Influence of Acyl Chain Length on Biological Activity and Enzymatic Specificity

The length of the fatty acid chain is a critical determinant of the biological activity of monoacylglycerols. Enzymes that metabolize these lipids, such as monoacylglycerol lipase (B570770) (MAGL), often exhibit a marked preference for substrates with specific acyl chain lengths. This specificity is largely dictated by the size and hydrophobicity of the enzyme's substrate-binding pocket.

Research on various lipases has demonstrated a general trend where enzymes show optimal activity for monoacylglycerols with short- to medium-length acyl chains. For instance, a study on a thermostable monoacylglycerol lipase from Geobacillus sp. (GMGL) revealed a clear preference for substrates with shorter acyl chains. The enzyme displayed its highest activity towards p-nitrophenyl butyrate (B1204436) (C4) and showed significantly lower relative activities for esters with acyl chains of C10 and longer. nih.gov Similarly, another investigation into an orphan lipase found the highest activities for esters with chain lengths from C4 to C8, with only residual activity observed for longer chains like C16 and C18. nih.gov

This preference can be attributed to the architecture of the enzyme's active site. A hydrophobic tunnel or cavity accommodates the acyl chain of the substrate. The dimensions and amino acid composition of this tunnel create a specific environment that favors the binding of acyl chains of a certain length. For 2,3-dihydroxypropyl nonan-1-oate, its C9 acyl chain falls within the medium-chain length category, suggesting it could be a substrate for a range of lipases. The precise enzymatic activity would be contingent on the specific lipase and its unique substrate-binding pocket architecture.

The following table summarizes the relative activity of a monoacylglycerol lipase with substrates of varying acyl chain lengths, illustrating the typical preference for shorter chains.

| Acyl Chain Length | Relative Activity (%) |

| C4 | 100 |

| C6 | ~80 |

| C8 | ~60 |

| C10 | <45 |

| C12 | <45 |

| C14 | <45 |

| C16 | <45 |

| C18 | <45 |

This table is representative of the general trend observed for some monoacylglycerol lipases and is based on findings from studies on enzymes with preferences for shorter acyl chains. nih.gov

Stereochemical Impact on Molecular Recognition and Functional Outcomes

The stereochemistry of the glycerol (B35011) backbone in monoacylglycerols is another crucial factor in their interaction with enzymes. The two primary isomers are 1-monoacylglycerols (like this compound) and 2-monoacylglycerols, where the acyl chain is attached to the sn-1 or sn-2 position of the glycerol, respectively. This seemingly subtle difference significantly impacts molecular recognition and the resulting biological effects.

Enzymes, being chiral entities themselves, can distinguish between these stereoisomers. For instance, many lipases exhibit a stereopreference for the sn-1 or sn-3 position of a triglyceride, which are stereochemically equivalent in a prochiral molecule. nih.govnih.gov This selectivity often extends to their activity on monoacylglycerols. Adipose triglyceride lipase (ATGL), a key enzyme in lipid metabolism, shows a preference for hydrolyzing the sn-2 position of triacylglycerols, but in the presence of its coactivator, its selectivity can broaden. nih.gov

The spontaneous migration of the acyl group between the sn-1/3 and sn-2 positions, a process known as acyl migration, further complicates the biological activity of monoacylglycerols. mdpi.com The stability of 2-monoacylglycerols is generally lower than that of 1-monoacylglycerols, leading to a spontaneous isomerization to the more stable 1-isomer. mdpi.com This has significant implications, as different isomers can have distinct biological roles. For example, sn-1,2-diacylglycerol is a potent activator of protein kinase C, while other isomers are not. nih.gov

For this compound (a 1-monoacylglycerol), its interaction with enzymes will be governed by the specific stereoselectivity of the enzyme . Lipases that preferentially bind and hydrolyze substrates at the sn-1 position would be expected to be more active towards this compound.

Computational Chemistry and In Silico Modeling for SAR Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are invaluable for predicting biological activity and elucidating the mechanisms of action.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For monoacylglycerol lipase (MAGL) inhibitors, 3D-QSAR models have been developed to identify the key pharmacophoric features required for potent inhibition. mdpi.com These models typically highlight the importance of hydrogen bond acceptors, hydrophobic regions, and positive centers for effective binding to the enzyme. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of this complex over time, providing insights into its stability and the nature of the interactions.

Docking studies of monoacylglycerols, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), into the active site of MAGL have provided valuable information about their binding mode. nih.govacs.org These studies show that the glycerol headgroup typically forms hydrogen bonds with key residues in the catalytic site, such as the serine of the catalytic triad (B1167595) and residues in the oxyanion hole. nih.gov The acyl chain extends into a hydrophobic tunnel.

For this compound, a molecular docking simulation into a lipase active site would likely show the following interactions:

Hydrogen bonds: The two hydroxyl groups of the dihydroxypropyl moiety would form hydrogen bonds with polar amino acid residues in the enzyme's active site.

Hydrophobic interactions: The nonanoyl chain would be accommodated within a hydrophobic pocket or tunnel, forming van der Waals interactions with nonpolar residues.

MD simulations could further reveal the stability of these interactions and any conformational changes in the enzyme or ligand upon binding.

The following table provides a hypothetical summary of the types of interactions and their potential contribution to the binding of this compound to a lipase active site, based on general principles from docking studies of similar molecules.

| Interacting Group of this compound | Type of Interaction | Potential Interacting Enzyme Residues |

| Hydroxyl groups of glycerol | Hydrogen bonds | Ser, His, Asp (catalytic triad), residues of the oxyanion hole |

| Ester carbonyl group | Hydrogen bond | Oxyanion hole residues |

| Nonanoyl acyl chain | Hydrophobic interactions | Aliphatic and aromatic residues lining the binding pocket |

Investigation of Ligand-Enzyme Binding and Allosteric Modulation

Beyond direct binding to the active site, some ligands can influence enzyme activity by binding to a secondary site, known as an allosteric site. This binding event induces a conformational change in the enzyme that can either enhance (allosteric activation) or inhibit (allosteric inhibition) its catalytic activity. nih.gov

The allosteric modulation of lipases has been reported, demonstrating that the binding of a molecule at a site distinct from the catalytic center can alter the enzyme's selectivity and activity. nih.govresearchgate.net This provides a more nuanced mechanism for regulating enzyme function compared to simple competitive inhibition at the active site.

While there is no direct evidence to suggest that this compound acts as an allosteric modulator, it is plausible that monoacylglycerols or related lipids could play such a regulatory role. The accumulation of monoacylglycerols could potentially lead to their binding to an allosteric site on a lipase, thereby modulating its activity in a feedback mechanism. This is an area that warrants further investigation to fully understand the complex regulatory networks governing lipid metabolism. The binding of lipids to allosteric sites can be a crucial factor in controlling the flux of metabolic pathways and maintaining cellular homeostasis. nih.gov

Emerging Research Applications and Future Perspectives on 2,3 Dihydroxypropyl Nonan 1 Oate

Applications in Fundamental Biochemical Research

The specific chemical structure of 2,3-dihydroxypropyl nonan-1-oate makes it a useful probe and substrate in fundamental biochemical studies, particularly in the realm of lipid science.

Probing Lipid Metabolic Pathways and Enzyme Mechanisms

Monoacylglycerols are key intermediates in the metabolism of glycerolipids. nih.gov The introduction of this compound into cellular systems can help to elucidate the pathways of lipid synthesis and degradation. As a monoacylglycerol, it can be acted upon by various enzymes, and by tracking its conversion into other lipids, researchers can map out metabolic fluxes and identify key regulatory points within the lipidome. nih.gov For instance, it can be used to study the de novo synthesis of more complex lipids or the catabolic pathways that release free fatty acids and glycerol (B35011) for energy production or signaling purposes. researchgate.netyoutube.com The use of isotopically labeled this compound would be a particularly powerful technique to trace its metabolic fate within a cell or organism.

Utilization as a Substrate for Enzyme Characterization

One of the most direct applications of this compound is as a substrate for the characterization of lipolytic enzymes, particularly monoacylglycerol lipase (B570770) (MGL). nih.govnih.gov MGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the signaling molecule 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov By using this compound as a substrate in in vitro assays, researchers can determine the kinetic parameters (e.g., K_m and k_cat) of MGL and other lipases. researchgate.netnih.gov This is crucial for understanding the enzyme's function and for the screening of potential inhibitors or activators. The hydrolysis of this compound can be monitored by detecting the release of nonanoic acid or glycerol, providing a direct measure of enzyme activity. google.comrsc.org

Table 1: Application of this compound in Enzyme Assays

| Enzyme Class | Specific Enzyme Example | Assay Principle | Information Gained |

| Hydrolases | Monoacylglycerol Lipase (MGL) | Measurement of released nonanoic acid or glycerol | Enzyme kinetics (K_m, V_max), inhibitor screening |

| Hydrolases | Other lipases | Measurement of substrate depletion or product formation | Substrate specificity, optimal reaction conditions |

Potential as Precursors for Complex Lipid Synthesis and Derivatization

Monoacylglycerols like this compound are natural intermediates in the synthesis of more complex lipids. researchgate.netlsuhsc.edu In a research or industrial setting, this compound can serve as a valuable starting material for the chemo-enzymatic synthesis of a variety of other lipid molecules. For example, it can be acylated to produce di- and triglycerides with defined fatty acid compositions. This is particularly useful for creating structured lipids with specific physical or nutritional properties. Furthermore, the free hydroxyl groups at the sn-2 and sn-3 positions are available for chemical modification, allowing for the synthesis of novel lipid derivatives with unique functionalities. nih.gov This could include the attachment of fluorescent probes, affinity tags, or drug molecules for various research and therapeutic applications.

Bioengineering and Synthetic Biology Approaches for Tailored Lipid Production

Recent advances in synthetic biology and metabolic engineering offer the potential for the tailored production of specific lipid molecules like this compound. nih.govantheia.bioresearchgate.netnih.gov By engineering the metabolic pathways of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to create strains that overproduce this specific monoacylglycerol. This would involve the introduction of genes for specific lipases and the manipulation of fatty acid synthesis pathways to favor the production of nonanoic acid. frontiersin.org Such an approach would allow for the sustainable and cost-effective production of high-purity this compound for research and commercial purposes.

Table 2: Potential Bioengineering Strategies for this compound Production

| Host Organism | Engineering Approach | Key Genes/Pathways to Modify | Potential Advantages |

| E. coli | Heterologous expression of a specific lipase | Fatty acid synthesis (favoring C9), glycerol-3-phosphate pathway | Rapid growth, well-established genetic tools |

| S. cerevisiae | Metabolic pathway engineering | Endogenous lipid metabolism, expression of novel acyltransferases | GRAS status, ability to perform post-translational modifications |

| Microalgae | Genetic modification | Lipid biosynthesis pathways | Photosynthetic production, potential for co-product generation |

Unexplored Biological Roles and Mechanistic Investigations in Lipid Biochemistry

Despite its potential applications, the specific biological roles of this compound remain largely unexplored. It is likely that this monoacylglycerol, like others, participates in a variety of cellular processes beyond simple metabolism. Future research could focus on investigating its potential signaling roles, similar to other bioactive lipids. Mechanistic studies could explore its specific interactions with proteins, its influence on membrane properties in vivo, and its potential as a biomarker for certain metabolic states or diseases. The lack of extensive research in these areas represents a significant opportunity for new discoveries in lipid biochemistry.

Development of Advanced Analytical Techniques for Comprehensive Monoacylglycerol Profiling

The comprehensive analysis of monoacylglycerols (MAGs), including this compound, presents significant analytical challenges due to their structural diversity and often low abundance in complex biological matrices. Traditional methods, while foundational, often fall short in providing a complete picture of the monoacylglycerol-ome. This has spurred the development of more sophisticated analytical techniques aimed at enhancing sensitivity, selectivity, and throughput, particularly for the resolution of isomeric species which can have distinct biological functions.

Recent advancements have largely centered on hyphenated mass spectrometry (MS) techniques, which offer unparalleled sensitivity and specificity. nih.gov However, the inherent complexity of the lipidome, where numerous isomers can exist for a given mass-to-charge ratio (m/z), necessitates the coupling of MS with advanced separation technologies. biocompare.com

A primary challenge in monoacylglycerol analysis is the differentiation of regio-isomers, such as 1-monoacylglycerols (α-MAGs) and 2-monoacylglycerols (β-MAGs), as the acyl group can readily migrate between the sn-1/3 and sn-2 positions of the glycerol backbone, especially during sample preparation and analysis. nih.gov Furthermore, the presence of isomers differing in fatty acid chain length, degree of unsaturation, and double bond position or geometry (cis/trans) adds further layers of complexity. chemrxiv.org

The evolution of analytical strategies has moved from traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC) towards multi-dimensional approaches that provide greater resolving power. researchgate.netmdpi.com These advanced methods are crucial for accurately linking specific monoacylglycerol species to their biological roles and for discovering novel bioactive lipids.

Innovations in Mass Spectrometry-Based Approaches

Mass spectrometry has become the cornerstone of modern lipidomics due to its high sensitivity and ability to provide detailed structural information. nih.gov For monoacylglycerols, electrospray ionization (ESI) is a commonly employed technique, typically forming protonated molecules [M+H]⁺ or adducts that can be further analyzed. nih.gov

A significant innovation is the use of data-independent acquisition (DIA) methods, such as MS/MSALL. This technique involves fragmenting all precursor ions within a selected mass range, providing comprehensive fragmentation data that is crucial for identifying and quantifying low-abundance species in complex mixtures without prior selection of parent ions. researchgate.net This high-throughput approach has been successfully applied to the profiling of MAGs in various biological samples, significantly reducing analysis time. acs.org

However, a limitation of direct infusion or simple LC-MS methods is the inability to distinguish between regio-isomers. mdpi.com To address this, researchers have focused on coupling MS with more advanced separation techniques.

Advancements in Chromatographic Separation of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS): While a traditional technique, innovations in derivatization have enhanced its utility for isomer-specific monoacylglycerol analysis. researchgate.net Derivatization is often necessary to increase the volatility of MAGs for GC analysis. The use of specific derivatizing agents, such as 3-nitrophenylboronic acid, can selectively react with the cis-diol moiety in 1-monoacylglycerols, allowing for their differentiation from 2-monoacylglycerols. researchgate.net Another approach involves trimethylsilyl (B98337) (TMS) derivatization, which produces distinct fragmentation patterns for different isomers upon electron impact ionization in the mass spectrometer. nih.govunit.no For instance, silylated α-MAGs and β-MAGs yield unique diagnostic fragment ions that allow for their unambiguous identification. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has re-emerged as a powerful tool for lipid analysis, offering high efficiency and unique selectivity for isomeric species. researchgate.netmdpi.com It is particularly well-suited for the separation of thermally labile and non-volatile compounds like monoacylglycerols. Chiral SFC coupled with mass spectrometry (SFC-MS) has proven highly effective for the rapid and selective separation of intact monoacylglycerol and diacylglycerol enantiomers. nih.govacs.org By optimizing chromatographic conditions such as the chiral stationary phase, mobile phase composition, and temperature, baseline separation of enantiomers can be achieved in a matter of minutes. acs.org

The following table summarizes a comparison of chromatographic methods for monoacylglycerol isomer analysis:

| Technique | Principle of Separation | Advantages | Limitations | Reference |

|---|---|---|---|---|

| GC-MS with Derivatization | Separation based on volatility and interaction with the stationary phase after chemical modification. | High resolution; provides distinct fragmentation patterns for isomers. | Requires derivatization which can be time-consuming and may introduce artifacts; risk of acyl migration at high temperatures. | nih.govresearchgate.net |

| Chiral SFC-MS | Separation of enantiomers based on their interaction with a chiral stationary phase using a supercritical fluid as the mobile phase. | Fast and selective separation of intact enantiomers; lower consumption of organic solvents. | Requires specialized instrumentation; method development can be complex. | nih.govacs.org |

| LC-MS/MS | Separation based on polarity (reversed-phase) or other interactions, followed by mass-selective detection and fragmentation. | High sensitivity and specificity; adaptable to a wide range of lipids. | Co-elution of isomers is common without specialized columns or multi-dimensional approaches. | nih.gov |

The Emergence of Ion Mobility Spectrometry for Enhanced Resolution

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) has emerged as a transformative technology for lipidomics. nih.gov IMS provides an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled chamber under the influence of an electric field. nih.govnih.gov This allows for the separation of isomers that are indistinguishable by mass spectrometry alone. chemrxiv.orgnih.gov

The table below presents findings from studies using advanced techniques for monoacylglycerol profiling, highlighting the types of isomers resolved.

| Analytical Technique | Sample Type | Key Findings on Isomer Resolution | Reference |

|---|---|---|---|

| Chiral SFC-MS | Mixtures of synthetic standards and products of lipase-catalyzed hydrolysis | Baseline separation of 28 enantiomerically pure monoacylglycerol and diacylglycerol isomers in under 5 minutes. | nih.govacs.org |

| GC-MS with Silylation | Monopalmitoyl-glycerol standards and complex MAG mixtures | Reliable distinction of α- and β-regio-isomers based on characteristic fragment ions (e.g., m/z 218 for β-MAG C16:0). | nih.gov |

| LC-IMS-MS | Mouse tissue extracts | Separation of lipid isomers based on acyl chain position (sn-position); demonstrated that the position of a double bond also influences the ion's drift time. | nih.gov |

| High-Resolution IMS-MS (cIMS) | Prostate cancer cell lines | Resolved up to six isomeric lipids sharing the same composition, differing in double bond position and sn-position. | chemrxiv.org |

Alternative and Complementary Analytical Methods

While chromatography and mass spectrometry dominate the field, other techniques offer complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR, provides a quantitative method for analyzing monoacylglycerol isomers without the need for extensive separation. nih.gov After a rapid chromatographic clean-up and formation of isopropylidene derivatives, the distinct chemical shifts in the ¹³C NMR spectrum allow for the direct integration and quantification of 1- and 2-acyl-sn-glycerol isomers. nih.gov This method avoids the potential for isomerization that can occur during lengthy chromatographic runs or harsh derivatization procedures. nih.gov

The future of comprehensive monoacylglycerol profiling lies in the integration of these multi-faceted analytical strategies. Combining high-resolution separation techniques like LC and SFC with the multi-dimensional resolving power of IMS-MS and the quantitative, non-destructive nature of NMR will enable a more complete understanding of the roles of specific monoacylglycerol isomers, such as this compound, in biological systems.

Q & A

Q. What are the recommended analytical techniques for characterizing 2,3-Dihydroxypropyl nonan-1-oate in synthetic mixtures?

To confirm the structural integrity and purity of synthesized this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, ¹H NMR can resolve hydroxyl and ester proton signals (e.g., δ 4.2–5.4 ppm for glycerol backbone protons), while ¹³C NMR identifies carbonyl carbons (~170 ppm) and alkyl chain signals. High-resolution MS (e.g., ESI negative mode) can validate molecular weight, and elemental analysis ensures stoichiometric accuracy . Infrared (IR) spectroscopy further confirms ester carbonyl stretches (~1740 cm⁻¹).

Q. How can researchers optimize solvent-free microwave-assisted synthesis of this compound?

Microwave-assisted esterification of nonanoic acid with glycerol derivatives (e.g., glycidol or glycerol carbonate) is a solvent-free method. Key parameters include:

- Power : 200–400 W to balance reaction efficiency and thermal decomposition risks.

- Molar ratios : A 1:1.2 molar ratio of nonanoic acid to glycerol derivative improves esterification yield.

- Catalysts : Lipases (e.g., immobilized Candida antarctica lipase B) or acid catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates.

- Reaction time : 10–30 minutes under microwave irradiation, monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies in bioactivity may arise from cell-specific metabolic pathways or impurity interference. Researchers should:

- Standardize protocols : Use identical cell lines, culture conditions, and compound purity (≥98%, verified via HPLC) .

- Mechanistic studies : Conduct receptor-binding assays (e.g., SPR analysis) or transcriptomic profiling to identify target pathways.

- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to assess pharmacokinetic variability .

Q. How can in silico modeling predict the interaction of this compound with lipid bilayers?

Molecular dynamics (MD) simulations using software like GROMACS can model the compound’s partition coefficient (log P) and membrane permeability. Parameters include:

- Force fields : CHARMM36 or Martini for lipid bilayer systems.

- Free energy calculations : Umbrella sampling to determine insertion energetics.

- Docking studies : AutoDock Vina to predict interactions with membrane-bound proteins (e.g., GPCRs) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Scalability issues include:

- Racemization : Microwave methods may induce thermal racemization. Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic synthesis (lipases with stereoselectivity).

- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization in polar solvents (ethanol/water) to isolate enantiomers.

- Process control : Continuous flow reactors improve heat/mass transfer and reduce batch variability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

Stability studies should replicate physiological pH ranges (1.2–7.4) using simulated gastric/intestinal fluids. Techniques include:

- Kinetic analysis : Monitor degradation via UV-Vis spectroscopy (λ = 210–240 nm for ester bonds).

- Degradation products : LC-MS/MS to identify hydrolyzed byproducts (e.g., nonanoic acid and glycerol).

- Statistical validation : Use ANOVA to compare degradation rates across pH conditions .

Methodological Notes

- Synthesis : Prioritize microwave or enzymatic methods for eco-friendly, high-yield production .

- Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation .

- Biological assays : Include positive/negative controls (e.g., known monoacylglycerols) to contextualize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.